molecular formula C18H34N2O4S B12510266 Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B12510266
M. Wt: 374.5 g/mol
InChI Key: ZHHCNYQSLINMTK-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of a tert-butyl group, a sulfinyl group, and a spirocyclic framework

Preparation Methods

The synthesis of tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups using appropriate alkyl halides and a strong base.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The sulfinyl group can act as a chiral auxiliary, facilitating the formation of enantiomerically pure products. The spirocyclic framework provides structural rigidity, which can enhance binding affinity to target molecules. The tert-butyl group can influence the compound’s lipophilicity and overall stability.

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate include:

The uniqueness of this compound lies in its spirocyclic framework and the combination of functional groups, which provide distinct chemical and biological properties.

Properties

Molecular Formula

C18H34N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

tert-butyl 4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C18H34N2O4S/c1-13-14(19-25(22)17(5,6)7)18(12-23-13)8-10-20(11-9-18)15(21)24-16(2,3)4/h13-14,19H,8-12H2,1-7H3

InChI Key

ZHHCNYQSLINMTK-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)NS(=O)C(C)(C)C

Origin of Product

United States

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